molecular formula C19H12F3N3OS B12149385 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2,5-dihydro-1H-pyrrol-3-ol

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12149385
M. Wt: 387.4 g/mol
InChI Key: ASPNBHUWZXECLZ-UHFFFAOYSA-N
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Description

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including an imino group, a thiazole ring, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride.

    Formation of the Imino Group: The imino group can be introduced through the reaction of an amine with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,3-thiazol-2-yl derivatives: These compounds share the thiazole ring and phenyl group but lack the trifluorophenyl and imino groups.

    3,4,5-trifluorophenyl derivatives: These compounds share the trifluorophenyl group but lack the thiazole ring and imino group.

    Pyrrole derivatives: These compounds share the pyrrole ring but lack the thiazole ring, phenyl group, and trifluorophenyl group.

Uniqueness

The uniqueness of 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H12F3N3OS

Molecular Weight

387.4 g/mol

IUPAC Name

5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trifluorophenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H12F3N3OS/c20-12-6-11(7-13(21)17(12)22)25-8-15(26)16(18(25)23)19-24-14(9-27-19)10-4-2-1-3-5-10/h1-7,9,23,26H,8H2

InChI Key

ASPNBHUWZXECLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC(=C(C(=C2)F)F)F)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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